

A Spectroscopic Guide to 3-Chloro-4-methylbenzyl Alcohol: Elucidating Molecular Structure

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Compound of Interest

Compound Name: 3-Chloro-4-methylbenzyl alcohol

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectral data for **3-chloro-4-methylbenzyl alcohol** (CAS No: 39652-32-9), a key intermediate in the synthesis of various pharmaceutical and specialty chemical compounds.^[1] This document offers an in-depth interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By explaining the causality behind experimental choices and spectral features, this guide serves as a practical resource for researchers in compound verification, quality control, and reaction monitoring. The protocols and interpretations herein are designed to be self-validating, grounded in established spectroscopic principles.

Introduction: The Importance of Spectral Characterization

3-Chloro-4-methylbenzyl alcohol is a substituted aromatic alcohol with the molecular formula C_8H_9ClO .^{[1][2][3][4]} Its utility as a building block in organic synthesis necessitates unambiguous structural confirmation and purity assessment. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle.

- Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework of the molecule.
- Infrared (IR) spectroscopy identifies the functional groups present.
- Mass Spectrometry (MS) determines the molecular weight and provides insights into the molecule's fragmentation pattern, further confirming its structure.

This guide will dissect the spectral data of **3-chloro-4-methylbenzyl alcohol**, offering a detailed interpretation to aid in its unequivocal identification.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectral data.

Figure 1: Chemical structure of **3-chloro-4-methylbenzyl alcohol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: Experimental NMR spectra for **3-chloro-4-methylbenzyl alcohol** are not readily available in public databases. The following interpretation is based on predicted data and analysis of analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Spectral Data for **3-Chloro-4-methylbenzyl alcohol**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.35	d	1H	Ar-H
~7.20	dd	1H	Ar-H
~7.10	d	1H	Ar-H
~4.65	s	2H	-CH ₂ OH
~2.30	s	3H	-CH ₃
~1.70	s (broad)	1H	-OH

Interpretation:

- Aromatic Protons (7.10-7.35 ppm): The three aromatic protons are distinct due to the substitution pattern. We expect to see a doublet for the proton ortho to the chlorine, a doublet of doublets for the proton between the chloro and hydroxymethyl groups, and a doublet for the proton ortho to the methyl group.
- Benzylic Protons (~4.65 ppm): The two protons of the benzylic alcohol group (-CH₂OH) are chemically equivalent and appear as a singlet.
- Methyl Protons (~2.30 ppm): The three protons of the methyl group (-CH₃) are equivalent and appear as a sharp singlet.
- Hydroxyl Proton (~1.70 ppm): The hydroxyl proton typically appears as a broad singlet, and its chemical shift can vary with concentration and solvent.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms.

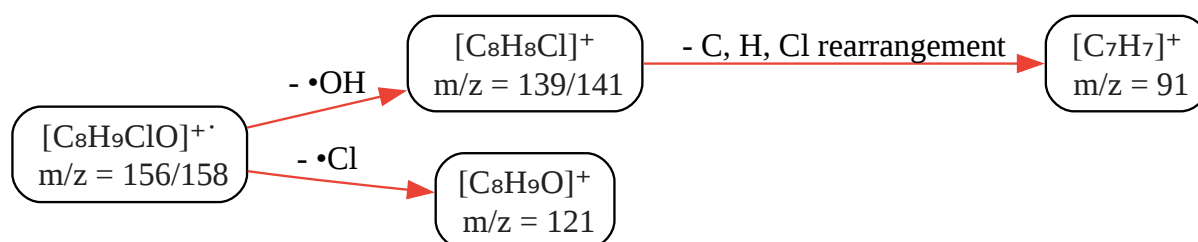
Table 2: Predicted ¹³C NMR Spectral Data for **3-Chloro-4-methylbenzyl alcohol**

Chemical Shift (ppm)	Assignment
~140.0	Ar-C (quaternary)
~136.0	Ar-C (quaternary)
~133.0	Ar-C (quaternary)
~130.0	Ar-CH
~128.0	Ar-CH
~126.0	Ar-CH
~64.0	-CH ₂ OH
~20.0	-CH ₃

Interpretation:

- Aromatic Carbons (126.0-140.0 ppm): The spectrum will show six distinct signals for the aromatic carbons, three of which are quaternary (substituted) and three are attached to protons.
- Benzylic Carbon (~64.0 ppm): The carbon of the benzylic alcohol group (-CH₂OH) appears in this region.
- Methyl Carbon (~20.0 ppm): The methyl group carbon (-CH₃) gives a signal in the aliphatic region.

Experimental Protocol for NMR Spectroscopy



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